Isoamyl alcohol

Description

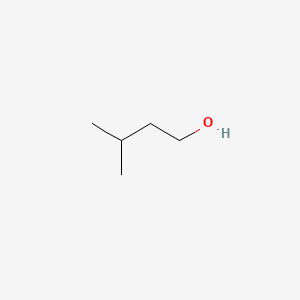

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTQWCKDNZKARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O, Array | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6423-06-9 (magnesium salt), 123-51-3 (Parent) | |

| Record name | Isoamyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bis(3-methylbutan-1-olate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006423069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3025469 | |

| Record name | Isopentyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isoamyl alcohol is a colorless liquid with a mild, choking alcohol odor. Less dense than water, soluble in water. Hence floats on water. Produces an irritating vapor. (USCG, 1999), Colorless liquid with a disagreeable odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow liquid, Colorless liquid with a disagreeable odor. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isoamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

270 °F at 760 mmHg (USCG, 1999), 132.5 °C, 131.00 to 133.00 °C. @ 760.00 mm Hg, 132 °C, 270 °F | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

114 °F (USCG, 1999), 43 °C, 109 °F (43 °C) (Closed cup), 42 °C c.c., 114 °F | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

2 % at 57 °F (NIOSH, 2023), MISCIBLE WITH ALC, ETHER, BENZENE, CHLOROFORM, PETROLEUM ETHER, GLACIAL ACETIC ACID, OILS, VERY SOL IN ACETONE, Water solubility = 2.67X10+4 mg/l @ 25 °C, 26.7 mg/mL at 25 °C, Solubility in water, g/100ml: 2.5 (moderate), Soluble in ethanol, water and most organic solvents | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isoamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.81 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.813 @ 15 °C/4 °C, Relative density (water = 1): 0.8, 0.807 - 0.813, 0.81 at 68 °F | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isoamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.04 (AIR=1), Relative vapor density (air = 1): 3.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

28 mmHg (NIOSH, 2023), 2.37 [mmHg], 2.37 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.4, 28 mmHg | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

OILY, CLEAR LIQ, Colorless liquid. | |

CAS No. |

123-51-3, 6423-06-9 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bis(3-methylbutan-1-olate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006423069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoamyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoamyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopentyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEM9NIT1J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-179 °F (NIOSH, 2023), -117.2 °C, -117 °C, -179 °F | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Advanced Analytical Methodologies for Isoamyl Alcohol Research

Chromatographic Techniques for Isoamyl Alcohol Quantification

Chromatography stands as a cornerstone for separating and quantifying this compound from complex mixtures. Gas and liquid chromatography are the most prevalently used techniques, each adapted for specific applications.

Gas chromatography is a preferred method for analyzing volatile compounds like this compound, which is a common by-product of fermentation. sigmaaldrich.comsigmaaldrich.com It is essential for quality control in the alcoholic beverage industry, where this compound contributes to the aroma profile. sigmaaldrich.comsigmaaldrich.com Techniques often involve direct injection or headspace analysis coupled with a detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

A rapid GC-MS method has been developed for the accurate quantification of major volatile metabolites, including this compound, in various fermented products like beer, wine, and whisky. nih.govnih.gov This method, which uses a simple ethyl acetate (B1210297) extraction, can complete the analysis in under five minutes. nih.govnih.gov It demonstrates excellent sensitivity, with a limit of detection (LOD) and limit of quantification (LOQ) for this compound being 5 mg/L and 10 mg/L, respectively. researchgate.net The method is validated with high accuracy and reproducibility, making it suitable for quantifying metabolites present from mg/L to g/L concentrations. nih.govnih.govresearchgate.net For instance, the analysis of this compound in a sample with an actual concentration of 20.5 mg/L yielded a determined concentration of 20.9 ±3.5 mg/L, a recovery of 101.95%. researchgate.net

Specialized capillary GC columns, such as the SLB®-IL76i and SLB®-IL111i, have been shown to provide excellent peak shapes and resolution for this compound and other active amyl alcohols in alcoholic beverages. sigmaaldrich.comsigmaaldrich.com

| Technique | Sample Matrix | Key Parameters | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|---|

| GC-MS | Beer, Wine, Whisky, Vinegar | Ethyl acetate extraction; Analysis time: 4.75 min | 5 mg/L | 10 mg/L | nih.gov, nih.gov, researchgate.net |

| HS-GC-FID | Wine, Port Wine, Brandy | Minimal sample volume (10 µL); Analysis time: 18 min | Not specified | Not specified | ives-openscience.eu |

| GC-FID | Alcoholic Beverages | SLB®-IL76i column (30 m x 0.25 mm I.D., 0.20 μm) | Not specified | Not specified | sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing components in biofuel production. gmi-inc.comclaremont.edu While GC is more common for volatile alcohols, HPLC is valuable for monitoring the conversion of feedstocks and the formation of products like isoamyl esters, which can be components of biodiesel. jmb.or.krnih.govnih.govresearchgate.net The technique separates compounds based on their interaction with a stationary phase and a mobile phase. gmi-inc.com

In biofuel research, HPLC can be used to quantify isoamyl esters synthesized from this compound. jmb.or.krnih.gov For example, the synthesis of isoamyl butyrate (B1204436) can be monitored using an HPLC system with a C18 column and a refractive index detector (RID). jmb.or.krnih.gov The mobile phase is typically a mixture of solvents like acetonitrile (B52724) and water. jmb.or.krnih.gov This method allows for the quantification of both the remaining substrates (this compound) and the ester products. jmb.or.krnih.gov HPLC offers the advantage of shorter analysis times compared to GC and does not require a derivatization step, operating at lower temperatures. claremont.edunih.gov

| Analyte | Column | Mobile Phase | Detector | Source |

|---|---|---|---|---|

| Isoamyl esters (acetate, butyrate, hexanoate, etc.) | Cogent Bidentate C18 (4.6 mm × 250 mm, 5 μm) | Acetonitrile : Water (9:1) | Refractive Index Detector (RID) | jmb.or.kr, nih.gov |

| Fatty Acid Methyl Esters (in Biodiesel) | Luna C18 (250 × 4.6 mm, 5 μm) | Methanol | Refractive Index Detector (RID) | nih.gov |

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that concentrates volatile analytes, like this compound, from the headspace above a sample onto a coated fiber. mbaa.com This is followed by thermal desorption of the analytes into a gas chromatograph for separation and detection by MS or FID. mbaa.comiastate.edu This method is simple, fast, sensitive, and widely used for the analysis of volatile compounds in alcoholic beverages and industrial ethanol (B145695). mbaa.comiastate.edunih.gov

The optimization of SPME parameters is critical for accurate quantification. mbaa.com Factors such as fiber coating, extraction time, temperature, and sample matrix (e.g., ethanol concentration) significantly affect extraction efficiency. iastate.edunih.gov For instance, in the analysis of volatile by-products in corn-based industrial ethanol, a Carboxen/PDMS 85 μm fiber with a 20-second headspace extraction was found to be optimal. iastate.edu This method successfully quantified ten impurities, with acetaldehyde (B116499) and this compound being the most dominant. iastate.edu The use of SPME also improves the resolution of co-eluting peaks, such as this compound and isoamyl acetate, which can be a problem with direct injection methods. iastate.edu In the analysis of beer, HS-SPME coupled with GC/MS/FID has been validated for quantifying compounds including 3-methyl-1-butanol (this compound), with concentrations found in the 0.32-43.7 ppm range. mbaa.com

| Sample Matrix | Fiber Coating | Extraction Time/Temp | Key Findings | Source |

|---|---|---|---|---|

| Industrial Corn Ethanol | Carboxen/PDMS 85 μm | 20 seconds (headspace) | Method Detection Limits (MDL): 9.7x10⁻⁸ to 9.5x10⁻⁴ mol/L. Improved resolution of this compound and isoamyl acetate. | iastate.edu |

| Beer | Not specified | Optimized parameters for time, temp, salting-out | Reproducibility (RSD) for alcohols was ~5.01%. | mbaa.com |

| Chinese Liquor (Baijiu) | DVB/CAR/PDMS | 45 min at 45°C | Optimal sample dilution to 5% alcohol content to reduce competitive adsorption. | nih.gov |

| Alcoholic Beverages | Coated epoxy resin | Optimized | LODs: 0.02-0.04 mg/L. RSDs: 1.4%-4.1%. | nih.gov |

Spectroscopic and Other Advanced Detection Methods

Beyond chromatography, spectroscopic methods provide rapid and often high-throughput alternatives for studying this compound, particularly in screening applications and reaction monitoring.

Developing microbial strains for efficient biofuel production requires screening vast libraries of candidates. Traditional chromatographic methods are often too slow and laborious for this purpose. researchgate.netnih.gov Colorimetric assays offer a high-throughput solution. researchgate.netnih.gov

A simple and specific colorimetric assay has been developed for detecting this compound-producing strains in a microplate format. researchgate.netnih.gov This assay is based on the enzymatic reaction of this compound oxidase and peroxidase (IAOP assay). researchgate.netnih.gov It has a specific detection range of 0–20 mM and shows little interference from fermentation media, microorganisms, or byproducts like lactic acid. researchgate.netnih.gov This enzyme-based method is highly specific for this compound compared to other branched-chain alcohols, making it ideal for high-throughput monitoring. researchgate.netnih.gov Another colorimetric method, based on the reaction of esters with hydroxylamine (B1172632) to form a ferric hydroxamate complex, has been adapted for screening microbial biosynthesis of various esters, including isoamyl acetate. nih.govresearchgate.net This allows for rapid quantification by measuring absorbance at 520 nm. nih.govbiorxiv.org

| Assay Type | Principle | Target Analyte | Detection Range | Key Advantage | Source |

|---|---|---|---|---|---|

| IAOP Assay | Enzyme-coupled (this compound oxidase and peroxidase) | This compound | 0–20 mM | High specificity, low interference from fermentation byproducts. | researchgate.net, nih.gov |

| Ferric Hydroxamate Assay | Chemical reaction of esters with hydroxylamine and ferric ions | Esters (e.g., isoamyl acetate, ethyl acetate) | Validated for various esters | Rapid, suitable for microplate-based screening of ester biosynthesis. | nih.gov, researchgate.net |

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and monitor the progress of chemical reactions in real-time. ma.edu It is particularly useful in studying the esterification of this compound. ma.eduncsu.edu The synthesis of esters like isoamyl acetate from this compound and a carboxylic acid can be confirmed by observing characteristic changes in the FT-IR spectrum. ma.eduncsu.edu

The key spectral change is the disappearance of the broad O-H stretch from the alcohol and carboxylic acid, and the shift of the carbonyl (C=O) stretching peak. ncsu.edu For example, in the esterification of rosin (B192284) with this compound, the carbonyl peak of the carboxylic acid at 1688 cm⁻¹ shifts to the ester carbonyl peak at 1720 cm⁻¹ upon successful reaction. ncsu.edu This clear shift provides definitive evidence of ester formation. ncsu.edu FT-IR has also been combined with chemometrics (partial least squares regression) to simultaneously quantify this compound and other spoilage indicators in wine, demonstrating its potential as a rapid quality assessment tool. researchgate.netnih.gov

| Reaction | Starting Material Peak (C=O stretch) | Product Peak (Ester C=O stretch) | Significance | Source |

|---|---|---|---|---|

| This compound + Rosin (Abietic acid) | 1688 cm⁻¹ (Carboxylic Acid) | 1720 cm⁻¹ | Confirms formation of iso-amyl ester rosin. | ncsu.edu |

| This compound + Acetic acid | ~1710 cm⁻¹ (Acetic Acid) | ~1740 cm⁻¹ (Isoamyl acetate) | Monitors the synthesis of isoamyl acetate. | ma.edu, i3awards.org.au |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection power of tandem mass spectrometry. ddtjournal.com While traditionally favored for the analysis of large, non-volatile, or thermally unstable molecules, its application to small, neutral, and volatile compounds like this compound presents unique challenges. ddtjournal.comnih.gov The primary hurdle is the poor ionization efficiency of this compound in common LC-MS ion sources like electrospray ionization (ESI), which require analytes to be in an ionic form in solution or easily chargeable. ddtjournal.com

To overcome this limitation, chemical derivatization is a frequently employed strategy to enhance the detectability of alcohols by LC-ESI-MS/MS. ddtjournal.comresearchgate.net This process involves reacting the hydroxyl group (-OH) of this compound with a reagent that introduces a permanently charged or easily ionizable moiety onto the molecule. This modification significantly improves its response in the mass spectrometer, allowing for sensitive and selective quantification.

Several derivatization reagents have been successfully used for the analysis of alcohols and related compounds:

Dansyl Chloride (5-Dimethylamino-1-naphthalenesulfonyl chloride) : A common reagent that reacts with alcohols to form a derivative containing a dimethylamino group, which is readily protonated and detected in positive-ion ESI. ddtjournal.com

Phenyl Isocyanate (PIC) : This reagent has been used to derivatize fatty alcohols for LC-MS/MS analysis. The resulting carbamate (B1207046) derivatives can be effectively separated and detected. researchgate.net

2-fluoro-N-methylpyridinium p-toluenesulfonate : This reagent imparts a permanent positive charge on the hydroxyl group of alcohols, enabling their detection by electrospray MS, even for species with only one or two ethoxylate units. nih.gov

A key advantage of derivatization is that the fragmentation of the derivatized molecule during tandem mass spectrometry (MS/MS) often yields a specific product ion characteristic of the reagent. This allows for the use of Selected Reaction Monitoring (SRM), a highly selective and sensitive MS/MS scanning mode, for the targeted analysis of all derivatized alcohols in a sample. ddtjournal.com For example, a study on short-chain fatty alcohols (SCFAs), which are structurally similar to this compound, utilized a stable isotope labeling (SIL) derivatization strategy. This approach not only improved detection sensitivity but also enabled accurate quantification by LC-MS within a short analysis time of three minutes. nih.gov

The performance of such a derivatization-based LC-MS method for short-chain alcohols is highlighted in the table below, demonstrating the high sensitivity and good linearity achievable. nih.gov

Table 1: Performance of a Stable Isotope Labeling LC-MS Method for Short-Chain Alcohols

| Parameter | Value |

|---|---|

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.2 - 0.5 ng/mL |

| Precision (RSD%) | 4.9 - 18.1% |

| Average Recovery | 80.3 - 115.4% |

Data sourced from a study on short-chain fatty alcohols, demonstrating the potential of derivatization-based LC-MS methods. nih.gov

Method Validation and Optimization in this compound Analysis

The validation of an analytical method is crucial to ensure that the results are reliable, reproducible, and accurate for the intended application. sciensage.inforesearchgate.net For the analysis of this compound, chromatographic methods, particularly gas chromatography (GC) coupled with various detectors, are commonly developed and validated. nih.govmdpi.com The validation process involves evaluating several key performance characteristics as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). sciensage.infoijpsjournal.com

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other fusel alcohols or matrix components. sciensage.info In chromatography, this is typically demonstrated by the separation of the analyte peak from other potential interferents.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is typically evaluated by a linear regression analysis of at least five concentrations, and the correlation coefficient (R²) should be close to 1.0. mdpi.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined using recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. mdpi.comresearchgate.net

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD%) for a series of measurements and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com

Research findings from validated GC-based methods provide concrete examples of the performance metrics achieved for this compound analysis.

Table 2: Validation Parameters for this compound Quantification by GC-MS

| Parameter | Result |

|---|---|

| Linearity Range (mg/L) | 10 - 80,000 |

| Correlation Coefficient (R²) | 0.9950 |

| Limit of Detection (LOD) (mg/L) | 5 |

| Limit of Quantitation (LOQ) (mg/L) | 10 |

| Recovery (%) | 96.67 - 101.95 |

| Precision (RSD%) | < 10% |

Data from a validated GC-MS method for quantifying major volatile metabolites in fermented beverages. nih.govresearchgate.net

Method Optimization

Before validation, the analytical method must be optimized to achieve the desired performance. For chromatographic analysis of this compound, optimization involves adjusting several parameters to achieve good resolution, sensitivity, and run time.

In headspace solid-phase microextraction (SPME) coupled with GC, for instance, several factors are critical for optimization:

SPME Fiber Coating: Different fiber coatings (e.g., Carboxen/PDMS) are tested to find the one with the highest extraction efficiency for the target analytes. iastate.edu

Extraction Time: The time the fiber is exposed to the sample headspace is optimized to ensure sufficient adsorption of the analyte without requiring excessively long equilibration times. A study found 20 seconds to be the most effective extraction time for quantifying volatile by-products, including this compound, in ethanol. iastate.edu

Sample Dilution: In complex matrices like alcoholic beverages, the concentration of ethanol can significantly affect the extraction efficiency of other compounds. Diluting the sample can increase the adsorption of analytes like this compound onto the SPME fiber. iastate.edu

Salt Addition: The addition of salt ("salting out") can increase the volatility of analytes in aqueous samples, thereby increasing their concentration in the headspace and improving extraction efficiency. However, its effect must be tested, as it can sometimes decrease the extraction of certain compounds. iastate.edu

The optimization of chromatographic conditions is also vital. This includes adjusting the oven temperature program, carrier gas flow rate, and injector and detector temperatures to ensure sharp peaks and good separation from other compounds. ijpsjournal.comresearchgate.net

Table 3: Recovery and Precision Data from a Validated HS-GC-FID Method for Wine Analysis

| Analyte | Spike Level | Accuracy (Recovery %) | Precision (RSD%) |

|---|---|---|---|

| This compound | Low | 99% | 4.87% |

| This compound | High | 102% | 3.11% |

Data from a study on the analysis of volatile compounds in wine. mdpi.com

Biochemical Pathways and Microbial Metabolism of Isoamyl Alcohol

Biosynthetic Routes in Microorganisms

The production of isoamyl alcohol in microorganisms, particularly yeast like Saccharomyces cerevisiae, occurs through two main routes: the catabolic Ehrlich pathway and de novo synthesis from central carbon metabolism. oup.comnih.gov

The Ehrlich pathway is the principal route for the conversion of amino acids into higher alcohols, also known as fusel alcohols. nih.govyeastgenome.org In the case of this compound, the precursor amino acid is leucine (B10760876). nih.govmdpi.com This pathway involves a sequence of three main enzymatic reactions. oup.com The structural similarity between leucine and this compound first led to the investigation of this metabolic connection. nih.gov

The catabolism of branched-chain amino acids, including leucine, isoleucine, and valine, through the Ehrlich pathway leads to the formation of their corresponding fusel alcohols. nih.govresearchgate.net

| Amino Acid | Corresponding Fusel Alcohol |

|---|---|

| Leucine | This compound (3-methyl-1-butanol) |

| Isoleucine | Active amyl alcohol (2-methyl-1-butanol) |

| Valine | Isobutanol (2-methyl-1-propanol) |

The initial step in the Ehrlich pathway is the transamination of the branched-chain amino acid. oup.com In Saccharomyces cerevisiae, this reaction is primarily catalyzed by branched-chain amino acid aminotransferases (BCATs), encoded by the BAT1 and BAT2 genes. asm.orgnih.gov Bat1 is located in the mitochondria, while Bat2 is found in the cytoplasm. asm.org These enzymes facilitate the transfer of the amino group from leucine to an α-keto acid, typically α-ketoglutarate, resulting in the formation of α-ketoisocaproate and glutamate. asm.org While both Bat1 and Bat2 can catalyze this reaction, Bat2 is considered to have a more significant physiological role in the production of higher alcohols. asm.org Overexpression of the BAT2 gene has been shown to increase the production of this compound. researchgate.net

Following transamination, the resulting α-keto acid, α-ketoisocaproate, undergoes decarboxylation to form an aldehyde, in this case, isovaleraldehyde (B47997) (3-methylbutyraldehyde). oup.comgoogle.com This step is catalyzed by α-keto acid decarboxylases. asm.org In yeast, several enzymes can perform this function, including pyruvate (B1213749) decarboxylases (Pdc1, Pdc5, Pdc6), a dedicated aromatic decarboxylase (Aro10), and Thi3. oup.comasm.org Specifically for this compound production, the decarboxylation of α-ketoisocaproate is primarily carried out by the Thi3/Kid1 decarboxylase and to a lesser extent by Aro10. oup.com

The final step of the Ehrlich pathway is the reduction of the aldehyde to the corresponding alcohol. oup.com Isovaleraldehyde is reduced to this compound by the action of alcohol dehydrogenases (ADHs). asm.org Several ADH isoenzymes, including Adh1, Adh2, Adh3, Adh4, Adh5, and Sfa1, possess the aldehyde reductase activity necessary for this conversion. oup.com

α-Ketoisocaproic acid (also known as α-ketoisocaproate or KIC) is the key intermediate that links leucine catabolism to this compound synthesis via the Ehrlich pathway. asm.orgresearchgate.net It is the direct product of leucine transamination. asm.org The conversion of α-ketoisocaproate to this compound has been confirmed through in vitro studies using yeast enzymes. researchgate.net This intermediate can be further metabolized through decarboxylation and reduction to yield this compound. asm.orggoogle.com The presence of α-ketoisocaproic acid has been detected in yeast cultures producing this compound from pyruvic acid, supporting its role as a precursor. tandfonline.com

In addition to the catabolic pathway, microorganisms can produce this compound through the de novo synthesis of leucine. researchgate.netnih.gov This anabolic pathway starts from glucose and proceeds through the standard leucine biosynthetic route to produce the intermediate α-ketoisocaproate. nih.govresearchgate.net From this point, the pathway merges with the final steps of the Ehrlich pathway, where α-ketoisocaproate is decarboxylated and then reduced to form this compound. nih.gov This demonstrates that the Ehrlich pathway and de novo synthesis are not mutually exclusive but represent two ends of a common metabolic mechanism for producing higher alcohols. researchgate.net Engineering the leucine biosynthetic pathway in S. cerevisiae has been shown to enhance this compound production. nih.gov

The mitochondrion is a key organelle in the biosynthesis of higher alcohols, including this compound. researchgate.net The initial steps of branched-chain amino acid biosynthesis, which provide the precursors for de novo synthesis of this compound, occur within the mitochondria. asm.org Specifically, the synthesis of the intermediate α-ketoisovalerate (KIV), a precursor for leucine synthesis, takes place in this organelle. asm.org

For leucine biosynthesis, KIV is converted to α-ketoisocaproate (KIC) through a series of reactions that also involve mitochondrial enzymes before KIC is transported to the cytoplasm. asm.org The mitochondrial branched-chain amino acid aminotransferase, Bat1, plays a role in the interconversion of branched-chain amino acids and their corresponding α-keto acids within the mitochondrion. asm.org Furthermore, engineering the transport of intermediates like α-isopropylmalate (an intermediate in leucine synthesis) out of the mitochondria has been shown to boost this compound production and reduce the formation of byproducts. nih.gov The formation of higher alcohols can be initiated in the mitochondria through the involvement of pyruvate and acetyl-coenzyme A.

Genetic Engineering of Microbial Strains for Enhanced Production

The natural production of this compound in microorganisms like Saccharomyces cerevisiae occurs in small quantities via the leucine degradation pathway, also known as the Ehrlich pathway. mdpi.comnih.govymdb.ca To improve yields for applications such as biofuels and specialty chemicals, researchers have focused on genetically engineering these microbial strains. mdpi.comscispace.com Strategies involve overexpressing key pathway genes, redirecting metabolic flux, and optimizing cellular conditions to favor the synthesis of this compound. mdpi.comresearchgate.net

A primary strategy for boosting this compound production is the reconstruction of the leucine biosynthetic pathway. researchgate.netnih.gov Saccharomyces cerevisiae naturally produces this compound from the catabolism of leucine. nih.gov However, the native yield is low. nih.gov By engineering the de novo leucine biosynthetic pathway and coupling it with the Ehrlich degradation pathway, a significant increase in this compound production can be achieved. researchgate.netnih.gov

In one approach, researchers engineered a leucine auxotrophic strain of S. cerevisiae (a strain that cannot produce its own leucine) by deleting genes involved in competing pathways, such as ALD6 and BAT1. researchgate.net They then overexpressed genes central to the leucine biosynthesis pathway. Specifically, the overexpression of LEU2 and a feedback-inhibition-insensitive mutant version of LEU4 (LEU4 D578Y) in an isobutanol-producing strain led to a 34-fold increase in this compound synthesis compared to the original auxotrophic strain. researchgate.net This demonstrates that channeling metabolic intermediates through a reconstructed leucine pathway is a highly effective method for enhancing production.

Another study focused on constructing a chromosome-based leucine biosynthetic pathway where the genes were controlled by galactose-inducible promoters. nih.gov This method, combined with engineering the Ehrlich pathway, resulted in high-level production of this compound, although it also led to the co-formation of isobutanol. researchgate.netnih.gov The broad substrate specificity of the Ehrlich pathway enzymes is a known challenge, often diverting metabolic flux towards isobutanol. nih.gov To address this, researchers have explored creating artificial protein scaffolds to bring key enzymes like dihydroxyacid dehydratase and α-IPM synthase into close proximity, which improved this compound production more than twofold. nih.govscispace.com

Table 1: Effect of Leucine Biosynthetic Pathway Reconstruction on this compound Production

| Genetic Modification | Host Strain | Key Genes Modified | Fold Increase in this compound | Reference |

|---|---|---|---|---|

| Overexpression of Leucine Biosynthesis Genes | S. cerevisiae CEN.PK2-1C (leucine auxotroph) | Overexpression of LEU2 and LEU4 D578Y | 34-fold | researchgate.net |

| Chromosome-based Leucine Pathway & Plasmid-based Ehrlich Pathway | S. cerevisiae | Galactose-inducible promoters for leucine pathway genes | High-level production (specific fold-increase not stated) | researchgate.netnih.gov |

| Artificial Protein Scaffold | S. cerevisiae | Dihydroxyacid dehydratase and α-IPM synthase | >2-fold | nih.govscispace.com |

A significant bottleneck in the engineered leucine biosynthetic pathway is the transport of the intermediate α-isopropylmalate (α-IPM) from the mitochondria, where it is synthesized, to the cytosol for the subsequent steps leading to this compound. researchgate.netnih.gov To overcome this, researchers have focused on overexpressing the mitochondrial α-IPM transporter, encoded by the OAC1 gene. researchgate.net

Studies have shown that introducing an α-IPM transporter not only boosts the activity of the this compound biosynthetic pathway but also significantly reduces the formation of the byproduct isobutanol. researchgate.netnih.gov In engineered yeast strains with a reconstructed leucine pathway, the overexpression of the transporter effectively channeled the metabolic flux towards this compound. nih.gov This strategy serves as an effective approach to minimize byproduct formation and improve the specific production of this compound by enhancing the transport of a key precursor across the mitochondrial membrane. nih.gov

Table 2: Impact of α-IPM Transporter Overexpression

| Strain Condition | Key Modification | Effect on this compound | Effect on Isobutanol | Reference |

|---|---|---|---|---|

| Engineered S. cerevisiae | Reconstructed leucine pathway | High-level production | Significant co-formation | researchgate.netnih.gov |

| Engineered S. cerevisiae | Reconstructed leucine pathway + Overexpressed α-IPM transporter (OAC1) | Boosted production | Reduced to a much lower level | researchgate.netnih.govresearchgate.net |

The decarboxylation of α-ketoisocaproic acid to isovaleraldehyde is a critical step in the this compound biosynthesis pathway. kagoshima-u.ac.jpresearchgate.net This reaction is catalyzed by enzymes encoded by several genes, including PDC1, PDC5, PDC6, ARO10, and THI3. kagoshima-u.ac.jpresearchgate.netresearchgate.net Among these, THI3 has been identified as a major gene involved in this process. kagoshima-u.ac.jpresearchgate.net

However, the precise role of THI3 has been a subject of investigation. While disrupting the THI3 gene (Δthi3) leads to decreased this compound production, simply overexpressing it does not necessarily enhance decarboxylase activity. kagoshima-u.ac.jpresearchgate.net Recent research has clarified that THI3's contribution is linked to thiamine (B1217682) diphosphate (B83284) (TPP) homeostasis. kagoshima-u.ac.jpresearchgate.net TPP is an essential cofactor for the decarboxylase enzymes in the Ehrlich pathway. nih.govkagoshima-u.ac.jp

Factors Influencing this compound Production by Microorganisms

The production of this compound by microorganisms is highly dependent on various external factors, including the availability of precursor amino acids and the physical and chemical conditions of the fermentation environment. mdpi.comresearchgate.net

The synthesis of this compound is directly linked to the catabolism of leucine via the Ehrlich pathway. mdpi.comnih.gov Consequently, supplementing the fermentation medium with leucine has been shown to increase the production of this compound. nih.govfrontiersin.org This relationship was first observed by Felix Ehrlich, who noted the structural similarity between leucine and this compound and found that adding leucine to yeast fermentations boosted fusel alcohol production. nih.gov

Modern studies have confirmed these findings, showing a positive correlation between the amount of leucine added and the quantity of this compound produced. frontiersin.orgjournals.ac.za For example, in synthetic grape juice, the addition of branched-chain amino acids (BCAAs), including leucine, resulted in a 34.4% increase in 3-methyl-butanol (this compound) compared to a control group. journals.ac.za The supplementation of leucine is also linked to the increased production of isoamyl acetate (B1210297), an ester that contributes a fruity aroma, as this compound is its direct precursor. frontiersin.orgmdpi.com

However, the interaction between different nitrogen sources can be complex. The presence of preferentially consumed nitrogen sources, like ammonium, can sometimes decrease the production of branched-chain alcohols, including this compound, even when amino acids are present. journals.ac.za The lack of certain amino acids in the fermentation medium can also force yeast to synthesize them, altering the production of higher alcohols. nih.gov Therefore, a goal-directed supplementation based on the initial amino acid profile of the raw material is a potential strategy to enhance specific aroma compounds like this compound. mdpi.com

Fermentation conditions such as pH, temperature, and the composition of the growth media play a critical role in modulating the metabolic activity of microorganisms and, consequently, the production of this compound. mdpi.comresearchgate.netnih.gov

Temperature: Fermentation temperature significantly affects yeast growth, metabolic rates, and the formation of volatile compounds. nih.govmdpi.com Generally, elevated temperatures can increase the production of higher alcohols. nih.gov One study found that the maximum concentration of 3-methylbutanol (this compound) was higher at 25°C compared to 15°C, indicating that higher alcohol formation can be suppressed at lower temperatures. nih.gov However, the optimal temperature can vary depending on the yeast strain and the specific desired flavor profile, as some esters derived from this compound may be produced maximally at different temperatures. nih.gov

pH: The pH of the fermentation must influences enzyme activity and microbial growth. mdpi.commdpi.com Studies investigating the effects of pH on this compound production have shown that it is a significant factor. researchgate.net For instance, in the fermentation of Agave cupreata juice, an optimized pH of 5.5 was found to be optimal for producing ethanol (B145695) and other volatile compounds. scielo.br The acidification of the medium during fermentation is a natural process that can affect the final concentration of various byproducts. scielo.br

Media Composition: The composition of the fermentation medium, including the type of raw material and nutrient availability, heavily influences the quantity and quality of fusel oil produced. researchgate.net The presence of specific nutrients, like thiamine, can impact this compound production through its role in TPP homeostasis, as discussed previously. kagoshima-u.ac.jpresearchgate.net The raw material itself, such as sugarcane molasses versus grape must, provides a different initial profile of sugars and nitrogen sources, which directly affects the metabolic pathways of the yeast. nih.govresearchgate.net The interaction between these factors—pH, temperature, and media composition—can significantly influence the final yield of this compound. researchgate.net

Table 3: Mentioned Chemical Compounds

Strain-Specific Variations in Production

The synthesis of this compound, a common fusel alcohol, is highly dependent on the specific microbial strain and its unique metabolic characteristics. mdpi.comcdnsciencepub.com These variations are observed across different species of yeasts and bacteria, and can be further influenced by genetic engineering.